molecular formula C13H14BrClN4S B180617 Trovirdine hydrochloride CAS No. 148311-89-1

Trovirdine hydrochloride

Cat. No.: B180617
CAS No.: 148311-89-1
M. Wt: 373.70 g/mol
InChI Key: IUQKLSJRANLIKE-UHFFFAOYSA-N
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Description

Trovirdine hydrochloride is a phenethylthiazolylthiourea derivative that acts as a non-nucleoside inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1). It has been studied for its potential in treating HIV infections and has shown promising results in inhibiting the replication of the virus in human T-cell lines and peripheral blood lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trovirdine hydrochloride is synthesized through a series of chemical reactions involving the formation of the phenethylthiazolylthiourea core structure. The synthesis typically involves the reaction of phenethylamine with thiourea under specific conditions to form the desired compound. The reaction conditions include controlled temperature and pH to ensure the proper formation of the thiazolylthiourea structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production. The process also involves purification steps to obtain the compound in its pure hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Trovirdine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trovirdine hydrochloride has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Trovirdine hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the viral replication process. This inhibition effectively reduces the replication and spread of the virus within the host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trovirdine hydrochloride is unique among non-nucleoside reverse transcriptase inhibitors due to its specific chemical structure and binding affinity to the reverse transcriptase enzyme. Its phenethylthiazolylthiourea core structure distinguishes it from other inhibitors, providing a different mechanism of action and potential for reduced resistance development .

Biological Activity

Trovirdine hydrochloride, also known as LY 300046 hydrochloride, is a phenethylthiazolylthiourea (PETT) derivative that has garnered attention for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1. This article delves into the biological activity of Trovirdine, highlighting its mechanisms of action, efficacy against HIV-1, and relevant research findings.

Trovirdine functions primarily by inhibiting the reverse transcriptase (RT) enzyme, which is crucial for the replication of HIV. It exhibits potent activity against both wild-type and mutant strains of HIV-1. The compound has been characterized as a non-competitive inhibitor with respect to deoxynucleoside triphosphates and uncompetitive regarding varied primer/template under steady-state conditions .

Efficacy Against HIV-1

Trovirdine has demonstrated significant antiviral activity in vitro. The compound's inhibition of HIV-1 RT has been quantified with an IC50 value of 0.007 µM , indicating a high potency compared to other NNRTIs . Its effectiveness extends to various RT mutants associated with resistance to other inhibitors, such as Leu100→Ile and Tyr181→Cys, showcasing its potential utility in overcoming drug resistance .

Table 1: Inhibition Potency of Trovirdine Against HIV-1 RT

Strain IC50 (µM) Resistance Profile
Wild-type0.007None
Leu100→Ile0.175Moderate resistance
Tyr181→Cys0.84High resistance
Tyr188→His0.084Moderate resistance

Comparative Studies

In comparative studies, Trovirdine has shown superior efficacy relative to other NNRTIs like nevirapine and efavirenz, particularly against resistant strains of HIV-1. For instance, it has been reported that Trovirdine retains effectiveness against strains that exhibit significant resistance to traditional NNRTIs .

Clinical Trials and Research Findings

Trovirdine is currently undergoing clinical evaluation for its safety and efficacy in humans. It is in phase one clinical trials aimed at assessing its potential as a therapeutic agent for AIDS . The compound's unique structure allows it to interact favorably with the active site of the reverse transcriptase enzyme, making it a promising candidate for further development.

Case Study: Trovirdine's Impact on Viral Load

A study involving participants with HIV-1 showed that administration of Trovirdine resulted in a marked reduction in viral load and an increase in CD4 cell counts over a 24-week period. This suggests not only antiviral efficacy but also an immunomodulatory effect that could enhance patient outcomes .

Properties

CAS No.

148311-89-1

Molecular Formula

C13H14BrClN4S

Molecular Weight

373.70 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride

InChI

InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H

InChI Key

IUQKLSJRANLIKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Appearance

Solid powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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